2-(2-Bromoethyl)-1-chloro-3-fluorobenzene
Overview
Description
2-(2-Bromoethyl)-1-chloro-3-fluorobenzene is an organic compound characterized by a benzene ring substituted with a bromoethyl group, a chloro group, and a fluoro group. This compound is of interest in various scientific research applications due to its unique chemical properties and reactivity.
Synthetic Routes and Reaction Conditions:
Halogenation of Benzene Derivatives: One common method involves the halogenation of benzene derivatives
Grignard Reaction: Another approach is the use of Grignard reagents. A Grignard reagent, such as ethyl magnesium bromide, can be reacted with a chloro-fluoro benzene derivative to introduce the bromoethyl group.
Industrial Production Methods:
Batch Production: In industrial settings, the compound is often produced in batch reactors where precise control over reaction conditions, such as temperature and pressure, is maintained to ensure high yield and purity.
Continuous Flow Chemistry: Continuous flow chemistry techniques are also employed to enhance production efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically resulting in the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution Reactions: Substitution reactions are common, where the halogen atoms on the benzene ring can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed:
Carboxylic Acids: Oxidation of the compound can yield carboxylic acids.
Amines: Reduction reactions can produce amine derivatives.
Substituted Benzene Derivatives: Substitution reactions can lead to a variety of substituted benzene derivatives.
Scientific Research Applications
2-(2-Bromoethyl)-1-chloro-3-fluorobenzene is utilized in various scientific research fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound is used in the study of biological systems, including enzyme inhibition and receptor binding assays.
Industry: The compound is used in the polymer industry as a monomer or intermediate in the production of advanced materials.
Mechanism of Action
The mechanism by which 2-(2-Bromoethyl)-1-chloro-3-fluorobenzene exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways.
Comparison with Similar Compounds
2-(2-Bromoethyl)-1,3-dioxolane: A cyclic ether derivative used as a building block in organic synthesis.
2-Bromoethyl ether: An organobromine compound used in the manufacture of pharmaceuticals and crown ethers.
2-Bromoethyl benzene: A simpler benzene derivative with applications in organic synthesis.
Properties
IUPAC Name |
2-(2-bromoethyl)-1-chloro-3-fluorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClF/c9-5-4-6-7(10)2-1-3-8(6)11/h1-3H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQLXEUYWJITHCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CCBr)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.